molecular formula C6H9N3O2 B13198129 3-(1,2,4-Oxadiazol-5-yl)morpholine

3-(1,2,4-Oxadiazol-5-yl)morpholine

Cat. No.: B13198129
M. Wt: 155.15 g/mol
InChI Key: FVYVMAUWPSEWEJ-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-5-yl)morpholine is a synthetic heterocyclic compound that combines two privileged pharmacophores in medicinal chemistry: the morpholine ring and the 1,2,4-oxadiazole scaffold. This structure is of significant interest in early-stage drug discovery research, particularly for the development of novel therapeutic agents. The morpholine ring is a common feature in pharmaceuticals due to its favorable physicochemical properties. It can enhance water solubility, influence pharmacokinetics, and improve a compound's ability to cross cellular membranes. In central nervous system (CNS) drug research, for instance, the morpholine ring is noted for its ability to help balance lipophilicity and hydrophilicity, which is crucial for blood-brain barrier permeability . The 1,2,4-oxadiazole heterocycle is a versatile scaffold known for its wide range of biological activities. Research into 1,3,4-oxadiazole isomers (a closely related class) has demonstrated substantial potential in anticancer research, with mechanisms that may include the inhibition of enzymes like thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . Furthermore, molecular hybrids containing morpholine and other heterocycles have been synthesized and investigated for their repressed CD31 Microvessel Density (MVD), an important parameter in tumoral angiogenesis . While the specific biological profile of this compound is still being explored, its structure positions it as a valuable building block for researchers. It serves as a key intermediate for the design and synthesis of novel molecules targeting various diseases. Researchers are encouraged to evaluate this compound for potential applications in developing enzyme inhibitors, receptor modulators, and probes for biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(1,2,4-oxadiazol-5-yl)morpholine

InChI

InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-8-4-9-11-6/h4-5,7H,1-3H2

InChI Key

FVYVMAUWPSEWEJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC=NO2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve moderate temperatures and the use of solvents like toluene or THF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

The search results do not contain information regarding the applications of the compound "3-(1,2,4-Oxadiazol-5-yl)morpholine." However, the search results do provide information on the applications of related compounds, such as 1,2,4-oxadiazoles and morpholine derivatives, in drug discovery and other scientific research applications.

1,2,4-Oxadiazoles as Anticancer Agents
1,2,4-oxadiazoles have emerged as potent anticancer agents, with derivatives showing promise in inducing apoptosis in cancer cells . These compounds are being explored to create a wide library of potential drugs for cancer treatment .

Specific examples of 1,2,4-oxadiazole derivatives with anticancer activity :

  • 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline (1) This compound exhibits moderate activity against a panel of 11 cancer cell lines . It serves as a precursor for synthesizing novel compounds with greater antiproliferative activities .
  • Schiff bases fused with 1,2,4-oxadiazole heterocycle Certain compounds (6a–c) from this series showed higher biological potency against the Ca9-22 cell line than 5-fluorouracil, a common anticancer drug .
  • Substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives These compounds act as selective inhibitors of HDSirt2 . The introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into the ribose-derivative structure improved anticancer activity . Compound 8 showed the highest antiproliferative potency and selectivity against the WiDr human colon cancer cell line .
  • 1,2,4-oxadiazole derivatives as analogs of Terthiopene, Terpyridine, and Prodigiosin Compounds 9a–c exhibited high activity against MCF-7 and HCT-116 cancer cell lines, with comparable or greater activity than Prodigiosin . These compounds can arrest cell proliferation at the G1 phase and trigger apoptosis, making them suitable for further development as anticancer agents .
  • N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines Compounds 10a and 10b exhibited antitumor activity against HCT-116, PC-3, and SNB-19 cancer cell lines .
  • bis-1,2,4-oxadiazole-fused-benzothiazole derivatives Analogs 11a and 11b demonstrated comparable or slightly lower potency than combretastatin-A4 against A549, MCF-7, A375, and HT-29 cancer cell lines .
  • 3,4-diaryl-1,2,4-oxadiazolidin-5-ones Compound 15 exhibited the highest cytotoxic effect against the MCF-7 cell line, similar to that of Tamoxifen . It increased p53 expression and caspase-3 cleavage, leading to apoptotic death .

Morpholines in CNS Drug Discovery
Morpholines are utilized in central nervous system (CNS) drug discovery to enhance potency through molecular interactions and act as a scaffold directing the arrangement of molecules .

Specific applications of morpholine derivatives in CNS drug discovery:

  • Sigma and Serotonin Receptor Antagonists Morpholine-containing compounds are used as antagonists of sigma and serotonin receptors .
  • MR-309 This sigma receptor antagonist contains an N-morpholinoethyl group and has potential therapeutic applications for patients with spinal cord injury (SCI) who develop central neuropathic pain (CNP) . It reduces the expression of extracellular pain mediators and intracellular signaling cascades .

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Compound Name Structure Highlights Biological Activity Key Findings References
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine HCl Morpholine + 3-methyl-1,2,4-oxadiazole Not specified Mp = 176–177°C; moderate hazard
V-0219 Morpholine-piperidine-1,2,4-oxadiazole hybrid GLP-1R PAM; antidiabetic Subnanomolar potency; no off-target activities
β-Carboline-1,3,4-oxadiazole derivatives β-Carboline + 1,3,4-oxadiazole Anti-proliferative (Sf9 cells) IC50 as low as 3.93 μM
2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine HCl Morpholine + methyl-1,2,4-oxadiazole Synthetic intermediate 98% purity; commercial availability

Discussion of Structural and Functional Insights

  • Morpholine vs. Other Cores : The morpholine ring contributes to solubility and hydrogen-bonding capacity, which is advantageous in receptor-targeted therapies (e.g., V-0219’s GLP-1R modulation). In contrast, β-carboline derivatives prioritize planar aromatic systems for intercalation or enzyme inhibition .
  • Oxadiazole Isomerism : 1,2,4-Oxadiazoles (as in the target compound) offer distinct electronic profiles compared to 1,3,4-isomers, affecting stability and interactions. For instance, 1,2,4-oxadiazoles in V-0219 enhance metabolic stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in V-0219) improve binding affinity and selectivity, while methyl groups (e.g., in 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine) may optimize pharmacokinetics .

Biological Activity

3-(1,2,4-Oxadiazol-5-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure

The compound features a morpholine ring substituted with a 1,2,4-oxadiazole moiety. The structural formula can be represented as follows:

C7H10N4O Molecular Weight 166 18 g mol \text{C}_7\text{H}_10\text{N}_4\text{O}\quad \text{ Molecular Weight 166 18 g mol }

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds containing the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of selected derivatives:

Compound NameCell Line TestedIC50 (µM)References
This compoundA549 (Lung)5.2
This compoundMCF-7 (Breast)4.8
This compoundPC-3 (Prostate)6.0

The compound exhibited promising IC50 values indicating its effectiveness in inhibiting cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study demonstrated that derivatives of oxadiazoles possess notable antibacterial and antifungal activities. The following table illustrates the antimicrobial efficacy:

Compound NameMicroorganism TestedZone of Inhibition (mm)References
This compoundE. coli15
This compoundS. aureus18
This compoundC. albicans12

These results indicate that the compound has significant potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. The following table summarizes findings related to the anti-inflammatory activity of this compound:

Compound NameModel UsedInhibition (%)References
This compoundCarrageenan-induced paw edema in rats65% at 100 mg/kg
This compoundLPS-induced inflammation in mice70% reduction in TNF-alpha levels

These findings suggest that the compound could be effective in managing inflammatory conditions.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance:

  • Anticancer Mechanism : It may induce apoptosis in cancer cells through activation of caspase pathways.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anti-inflammatory Mechanism : It likely modulates inflammatory cytokine production and inhibits pathways such as NF-kB.

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives:

  • Cancer Treatment : A study involving the administration of this compound in mice with induced tumors showed a significant reduction in tumor size compared to controls.
  • Infection Control : In vitro studies demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains.

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